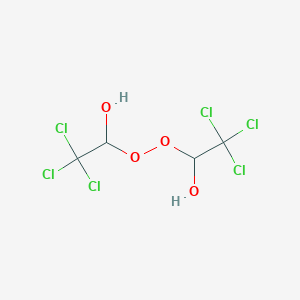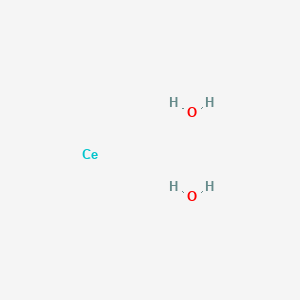
1-Methyl-4-((2-oxocyclohexyl)methyl)pyridinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-((2-oxocyclohexyl)methyl)pyridinium iodide is a pyridinium salt with a unique structure that combines a pyridinium ring with a cyclohexanone moiety
Vorbereitungsmethoden
The synthesis of 1-Methyl-4-((2-oxocyclohexyl)methyl)pyridinium iodide typically involves the reaction of 1-methylpyridinium iodide with 2-oxocyclohexylmethyl chloride under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or methanol, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
1-Methyl-4-((2-oxocyclohexyl)methyl)pyridinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridinium salts with oxidized side chains.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, where nucleophiles like hydroxide or alkoxide ions replace the iodide ion.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-((2-oxocyclohexyl)methyl)pyridinium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various pyridinium derivatives and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-((2-oxocyclohexyl)methyl)pyridinium iodide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes, thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-((2-oxocyclohexyl)methyl)pyridinium iodide can be compared with other pyridinium salts, such as:
1-Methyl-4-(2-pyren-1-yl-vinyl)-pyridinium iodide: This compound is used as a fluorescent dye and solvatochromic probe.
4-N,N-dimethylamino-Nʹ-methyl-4-stilbazolium iodide: Known for its nonlinear optical properties and applications in photonic devices.
1-Methyl-4-(2-(3-methoxy-4-hydroxyphenyl)ethenyl)pyridinium iodide: Studied for its potential biological activities and structural properties.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of pyridinium salts in various fields of research.
Eigenschaften
CAS-Nummer |
13642-29-0 |
|---|---|
Molekularformel |
C13H18INO |
Molekulargewicht |
331.19 g/mol |
IUPAC-Name |
2-[(1-methylpyridin-1-ium-4-yl)methyl]cyclohexan-1-one;iodide |
InChI |
InChI=1S/C13H18NO.HI/c1-14-8-6-11(7-9-14)10-12-4-2-3-5-13(12)15;/h6-9,12H,2-5,10H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
PBFCUBYTGNGAIA-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=CC=C(C=C1)CC2CCCCC2=O.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B14713695.png)


![3-(3-Nitrophenyl)-3,4-dihydro-2h-naphtho[2,1-e][1,3]oxazine](/img/structure/B14713703.png)









![4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14713771.png)
